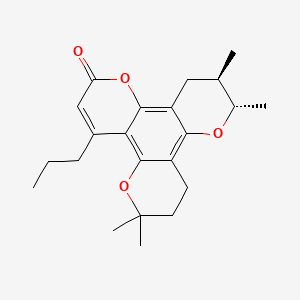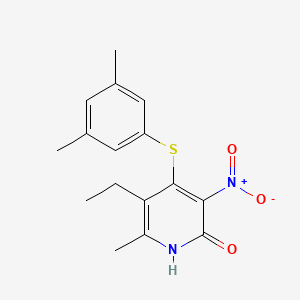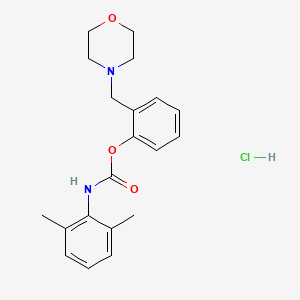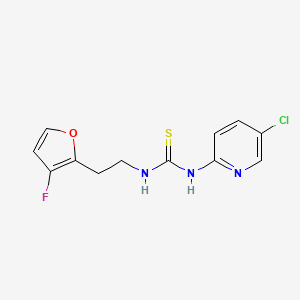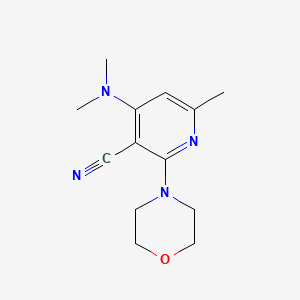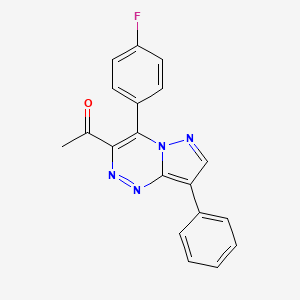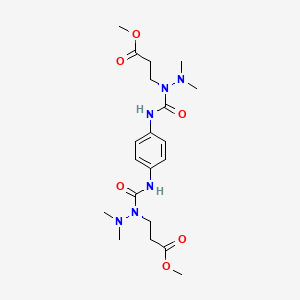
Propanoic acid, 3,3'-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por la presencia de una cadena de ácido propanoico, unida a través de un puente de 1,4-fenilenobis(iminocarbonil(dimetilhidrazono)), y esterificado con grupos dimetil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de condensación entre derivados de ácido propanoico e intermediarios de 1,4-fenilenobis(iminocarbonil(dimetilhidrazono)), seguida de esterificación con grupos dimetil. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y disolventes específicos para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo y sistemas de síntesis automatizados. Estos métodos permiten un control preciso de las condiciones de reacción, asegurando una calidad constante y escalabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Los grupos éster pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como aminas, alcoholes y tioles pueden usarse en condiciones básicas o ácidas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
El ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Puede servir como una sonda o reactivo en ensayos y estudios bioquímicos.
Industria: El compuesto puede utilizarse en la producción de productos químicos especiales, polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil implica su interacción con los objetivos moleculares y las vías. La estructura del compuesto le permite unirse a enzimas o receptores específicos, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía implicados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido propanoico, 3,3’-[1,4-fenilenobis(dimetilsilileno)]bis-
- Ácido propanoico, 3,3’-[1,4-fenilenobis(metilenatio)]bis-
Unicidad
El ácido propanoico, 3,3’-(1,4-fenilenobis(iminocarbonil(dimetilhidrazono)))bis-, éster dimetil es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
96804-60-3 |
|---|---|
Fórmula molecular |
C20H32N6O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
methyl 3-[dimethylamino-[[4-[[dimethylamino-(3-methoxy-3-oxopropyl)carbamoyl]amino]phenyl]carbamoyl]amino]propanoate |
InChI |
InChI=1S/C20H32N6O6/c1-23(2)25(13-11-17(27)31-5)19(29)21-15-7-9-16(10-8-15)22-20(30)26(24(3)4)14-12-18(28)32-6/h7-10H,11-14H2,1-6H3,(H,21,29)(H,22,30) |
Clave InChI |
VHFMANGUANWBJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CCC(=O)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


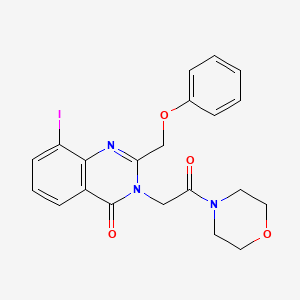




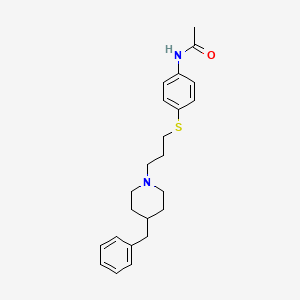
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
